Fullerene-C76

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

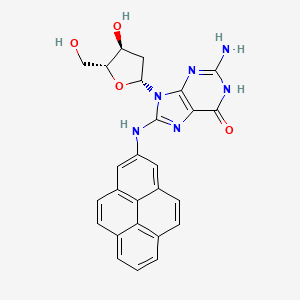

Fullerene-C76 is a higher fullerene with 76 carbon atoms . It is one of the superior fullerenes with small bandgaps . It has been found to show high capacitance performance in different electrolytes and over a wide potential window . It has good optical absorption, which can be potentially used for polymeric solar cells based applications .

Synthesis Analysis

Fullerene-C76 can be prepared by the DC arc discharge method . This method involves applying a direct current between two graphite electrodes in an inert atmosphere, which results in the evaporation of the graphite and the formation of fullerenes.

Molecular Structure Analysis

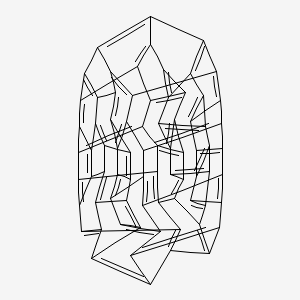

Fullerene-C76 is a molecule made up of 76 carbon atoms arranged in a series of interlocking hexagons and pentagons, forming a structure that looks similar to a rugby ball . The C76 is actually a 37-sided polygon consisting of 12 pentagons and 25 hexagons .

Chemical Reactions Analysis

Fullerene-C76 has been found to exhibit superior electrocatalytic activity towards VO2+/VO2+ in all-vanadium redox flow batteries . Results show a significant decrease in charge transfer resistance, compared to treated and untreated carbon cloth .

Physical And Chemical Properties Analysis

Fullerene-C76 shows high capacitance performance in different electrolytes and over a wide potential window . The electronic investigation revealed the nature of the conductivity and charge storage mechanism of C76 based on the bandgap and quantum capacitance calculations . Also, the electrochemical and electronic properties of fullerene C76 have been extensively investigated over a wide pH range .

科学的研究の応用

Chlorination Studies

Fullerene-C76 has been used in detailed studies of chlorination. Researchers have found that, in addition to the previously known C76Cl18 and C76Cl34, a number of intermediate chlorides are formed, with all molecules falling into two structural types . This research provides valuable insights into the structural transformations of fullerenes .

Electrocatalyst in All-Vanadium Redox Flow Batteries

Fullerene-C76 has been reported to show superior electrocatalytic activity towards VO2+/VO2+ in all-vanadium redox flow batteries . It has shown a significant decrease in charge transfer resistance, compared to treated and untreated carbon cloth . This makes it a promising material for improving the efficiency of these batteries .

Chlorine Evolution Inhibitor

In addition to its electrocatalytic properties, Fullerene-C76 also acts as a chlorine evolution inhibitor in all-vanadium redox flow batteries . This property helps in suppressing chlorine evolution and improving the stability of the batteries .

Optical Absorption in Solar Cells

Fullerene-C76 has good optical absorption properties, which makes it potentially useful for applications in polymeric solar cells . Its ability to absorb light efficiently can help in improving the performance of these solar cells .

Biosensing and Medical Applications

Fullerenes and their derivatives, including Fullerene-C76, have been used in diverse diagnostic contexts, from medication administration and bioimaging to disease-specific detection and biosensing methods .

Cancer Treatment

Due to its small size, Fullerene-C76 shows enhanced permeability and retention effect (EPR) in the tumor mass, decreasing the ROS concentration without being consumed and thus acts as a free radical sponge . This property makes it a promising tool for the treatment of cancer .

作用機序

Target of Action

Fullerene-C76 primarily targets the VO2+/VO2+ redox couple in all-vanadium redox flow batteries . This redox couple plays a crucial role in the energy storage and release processes of these batteries .

Mode of Action

Fullerene-C76 interacts with its targets by acting as an electrocatalyst . It facilitates the redox reactions of the VO2+/VO2+ couple, leading to a significant decrease in charge transfer resistance . This interaction enhances the efficiency of the energy storage and release processes in the batteries .

Biochemical Pathways

The action of Fullerene-C76 involves a sequence of chlorination-promoted Stone–Wales rearrangements . These rearrangements are a type of topological transformation that alters the connectivity of atoms in a molecule . In the case of Fullerene-C76, these rearrangements lead to the formation of new chlorinated non-IPR isomers .

Pharmacokinetics

The phase transition temperature of Fullerene-C76 is in the range of 135-170K, indicating its stability under varying temperature conditions .

Result of Action

The electrocatalytic activity of Fullerene-C76 results in a 99.5% and 97% decrease in charge transfer resistance, compared to treated and untreated carbon cloth, respectively . This leads to an enhancement in the efficiency of the all-vanadium redox flow batteries . Additionally, the action of Fullerene-C76 results in the suppression of chlorine evolution, contributing to the stability of the system .

Action Environment

The action of Fullerene-C76 is influenced by environmental factors such as temperature. Its phase transition temperature is in the range of 135-170K, suggesting that it maintains stability within this temperature range . Furthermore, the chlorination-promoted Stone–Wales rearrangements that Fullerene-C76 undergoes suggest that the presence of chlorine in the environment can influence its action .

Safety and Hazards

Fullerene-C76 may cause serious eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

将来の方向性

Fullerene-C76 has shown promising performance in supercapacitors . It is believed that higher fullerenes provide a new class of materials for developing versatile supercapacitor devices for efficient energy storage . Furthermore, the superior electrocatalytic activity of Fullerene-C76 towards VO2+/VO2+ in all-vanadium redox flow batteries suggests its potential use in energy storage applications .

特性

IUPAC Name |

nonatriacontacyclo[17.7.7.713,27.729,30.617,33.13,12.14,7.19,20.05,26.06,23.08,21.010,14.022,32.024,31.025,28.715,37.735,48.650,52.02,49.011,56.016,54.018,36.034,40.038,73.039,76.041,69.042,46.043,67.044,64.045,47.051,55.053,75.057,62.058,74.059,72.060,65.061,63.066,71.068,70]hexaheptaconta-1,3,5(26),6,8,10(14),11(56),12,15(76),16(54),17,19,21,23,25(28),27(47),29,31,33,35,37(70),38,40,42,44(64),45,48(63),49,51(55),52(57),53(75),58,60(65),61,66,68,71,73-octatriacontaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76/c1-5-17-37-25-9(1)33-30-14-2-6-18-39-26-10(2)34-29(13(1)14)41-21(5)49-45(17)46-19-7-3-11-27-38(19)62(49)74-56(27)72-60-36(11)32-16-4-8-20-40-28-12(4)35-31(15(3)16)43-23(7)50(46)61(37)73-53(25)69-57(33)66-42(30)22(6)51(63(40)75(66)55(28)71(69)59(35)67(43)73)47(18)48(20)52-24(8)44(32)68(60)76(64(39)52)54(26)70(72)58(34)65(41)74 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJYFPHYOINFQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C2=C9C1=C2C%10=C%11C(=C13)C1=C4C3=C4C%12=C%13C3=C5C3=C6C5=C7C6=C7C5=C5C3=C%13C3=C%13C%12=C%12C%14=C%15C%16=C%17C%18=C%19C%20=C%16C(=C%13%14)C(=C35)C7=C%20C3=C%19C5=C7C%18=C%13C%17=C%14C%15=C%15C%12=C4C1=C%11C%15=C%14C%10=C%13C2=C7C9=C5C8=C63 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fullerene C76 | |

Q & A

ANone: The molecular formula of Fullerene-C76 is C76, indicating it comprises 76 carbon atoms. Its molecular weight is 924.64 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize Fullerene-C76, including:

- UV/Visible Absorption Spectroscopy: This method helps identify characteristic electronic transitions and determine the molar absorptivity of Fullerene-C76. []

- Infrared (IR) Spectroscopy: IR spectroscopy elucidates the vibrational modes of the molecule, providing insights into its structure and bonding. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy provides valuable information about the carbon framework and isomerism in Fullerene-C76. [, , ]

ANone: Yes, the D2 isomer of Fullerene-C76 is chiral. Researchers have successfully resolved the enantiomers of Fullerene-C76 using techniques like asymmetric osmylation. [, ]

ANone: Research indicates that Fullerene-C76 possesses electrocatalytic properties. For instance, it demonstrates significant activity towards the VO2+/VO2+ redox reaction, making it a promising candidate for applications in vanadium redox flow batteries (VRFBs). [, ]

ANone: Employing Fullerene-C76 in VRFBs offers several benefits, including:

- Enhanced Kinetics: It significantly reduces charge transfer resistance, improving the battery's efficiency. []

- Chlorine Evolution Inhibition: Fullerene-C76 effectively suppresses chlorine evolution, a detrimental side reaction in VRFBs. [, ]

- Elimination of Thermal Treatment: Its use might eliminate the need for thermal treatment of carbon cloth supports in VRFBs. []

ANone: Scientists employ various computational chemistry approaches to investigate Fullerene-C76, including:

- Density Functional Theory (DFT): DFT calculations provide insights into electronic structure, energy levels, and molecular geometries. [, , , , ]

- Molecular Mechanics: This method helps explore the conformational space and dynamics of Fullerene-C76. []

- Semi-empirical Methods: Techniques like AM1 are used to calculate electronic properties, such as hyperpolarizabilities. []

ANone: Computational studies have revealed essential information about Fullerene-C76, such as:

- Structure and Stability: Calculations confirm the D2 isomer as the most stable form and provide insights into the stability of other potential isomers. [, ]

- Electronic Properties: DFT calculations predict the electronic structure, HOMO-LUMO energy gaps, and electron transmission properties of Fullerene-C76. [, ]

- Optical Activity: Theoretical models successfully describe the observed circular dichroism and optical rotatory power of Fullerene-C76, supporting its chiral nature. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。